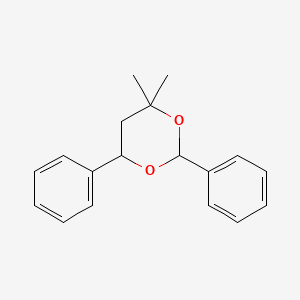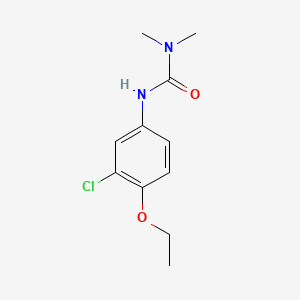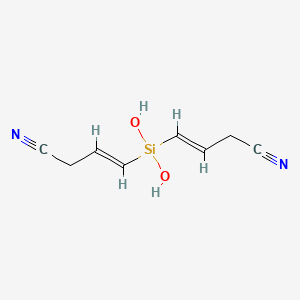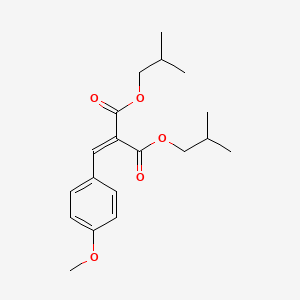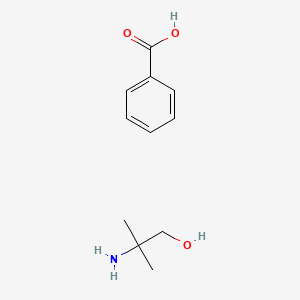
2-Amino-2-methylpropan-1-ol;benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropan-1-ol: is an organic compound with the molecular formula C4H11NO aminomethylpropanol . This compound is a colorless liquid with a mild ammonia-like odor and is miscible with water and various organic solvents. Benzoic acid , on the other hand, is a simple aromatic carboxylic acid with the formula C7H6O2 . It appears as a white crystalline solid and is slightly soluble in water. The combination of these two compounds can form a salt, which has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of isobutene , chlorine , and methyl cyanide to form N-(chloromethyl)propylacetamide , which is then hydrolyzed to yield 2-amino-2-methylpropan-1-ol .
2-Amino-2-methylpropan-1-ol: can be synthesized through the reaction of acrylonitrile with ammonia to form aminopropionitrile , which is then hydrolyzed to produce the desired compound.
Industrial Production Methods: The industrial production of 2-amino-2-methylpropan-1-ol typically involves the above-mentioned synthetic routes due to their efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-2-methylpropan-1-ol can undergo oxidation to form 2-amino-2-methylpropanal .
Reduction: It can be reduced to form 2-amino-2-methylpropan-1-amine .
Substitution: The compound can react with acyl chlorides to form oxazolines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Acyl chlorides are used in the presence of a base like triethylamine .
Major Products Formed:
Substitution: Oxazolines
Scientific Research Applications
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a solvent and intermediate in organic synthesis .
Biology:
- Employed in the preparation of biochemical reagents .
- Used in the synthesis of biologically active compounds .
Medicine:
- Utilized in the formulation of pharmaceuticals .
- Acts as a stabilizer in medicinal preparations .
Industry:
- Used in the production of coatings , adhesives , and sealants .
- Employed as a corrosion inhibitor and surfactant .
Mechanism of Action
2-Amino-2-methylpropan-1-ol: exerts its effects primarily through its basicity and nucleophilicity . It can act as a proton acceptor in various chemical reactions, facilitating the formation of intermediates and products . The compound can also participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to form new bonds .
Comparison with Similar Compounds
- 2-Amino-2-methylpropan-2-ol
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
Uniqueness:
- 2-Amino-2-methylpropan-1-ol has a unique combination of basicity and nucleophilicity , making it versatile in various chemical reactions.
- Its ability to form stable salts with acids like benzoic acid enhances its applications in different fields .
Properties
CAS No. |
72710-75-9 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H11NO/c8-7(9)6-4-2-1-3-5-6;1-4(2,5)3-6/h1-5H,(H,8,9);6H,3,5H2,1-2H3 |
InChI Key |
OFLVPQHQWGWUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


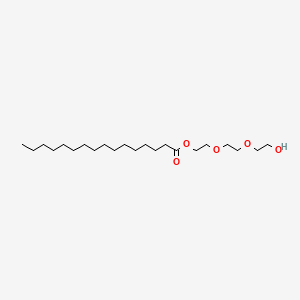
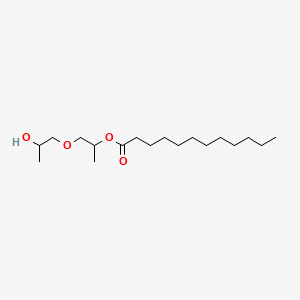
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
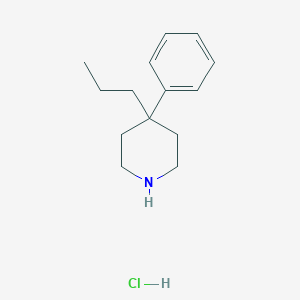
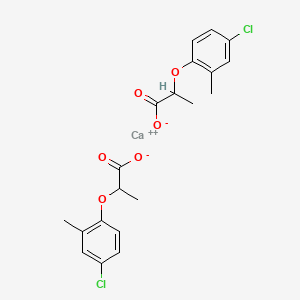
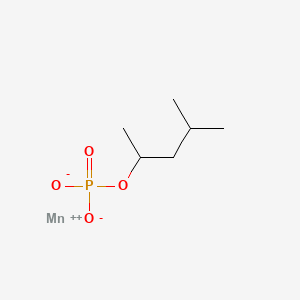
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
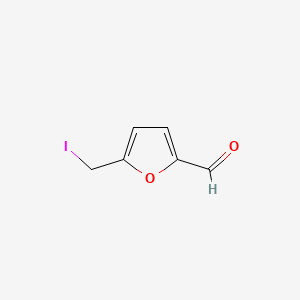
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
